molecular formula C20H23N3O2 B4792649 N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide

N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide

Cat. No. B4792649
M. Wt: 337.4 g/mol
InChI Key: LOJGXKWNKKITCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamide, also known as N-phenylpiperazine, is a chemical compound that has been widely researched for its potential use in the pharmaceutical industry.

Mechanism of Action

The exact mechanism of action of N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamiderazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist, which may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamiderazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the levels of norepinephrine and acetylcholine, which may contribute to its antipsychotic effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamiderazine in lab experiments is its well-established pharmacological profile. However, one limitation is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.

Future Directions

Future research on N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamiderazine could focus on its potential use in the treatment of specific neurological and psychiatric disorders, such as anxiety disorders, depression, and schizophrenia. Additionally, further studies could investigate the underlying mechanisms of action of N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamiderazine and its potential interactions with other drugs. Finally, research could focus on developing more efficient synthesis methods for N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamiderazine to increase its availability for research purposes.

Scientific Research Applications

N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}propanamiderazine has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been found to have anxiolytic, antidepressant, and antipsychotic properties.

properties

IUPAC Name

N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-2-19(24)21-18-11-7-6-10-17(18)20(25)23-14-12-22(13-15-23)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJGXKWNKKITCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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